2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and dimethyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. detailed studies are required to fully elucidate the exact mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
- 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide
Uniqueness
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-6-9(11)7(2)14(12-6)8(3)10(15)13(4)5/h8H,11H2,1-5H3 |
InChI Key |
HSPZUUDELQUGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.